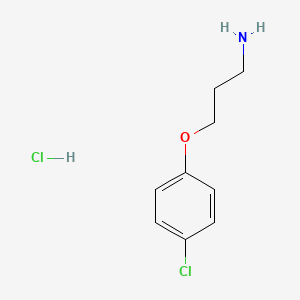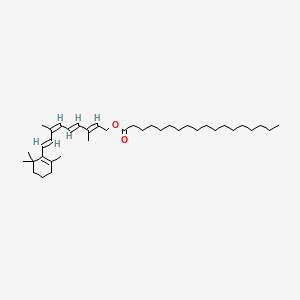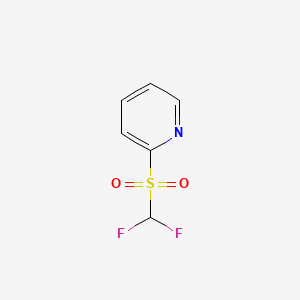
N,S-BIS-FMOC-GLUTATHIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,S-BIS-FMOC-GLUTATHIONE is a potent glyoxalase II inhibitor with a Ki value of 0.32 mM . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of N,S-BIS-FMOC-GLUTATHIONE is 751.80 and its formula is C40H37N3O10S . The sequence is {Fmoc}- {γ-Glu ( ( {Cys-Fmoc})-Gly)} .科学的研究の応用
Selective Imaging of Glutathione in Living Cells
N,S-BIS-FMOC-GLUTATHIONE has been utilized in the development of peptide-based fluorescent sensors for the selective imaging of glutathione (GSH) in living cells . These sensors exploit the biocompatibility of peptide backbones and the specific binding affinity of GSH to certain metal ions, which allows for the sensitive and selective imaging of GSH. This is particularly valuable in studying the GSH pathway and its role in maintaining redox balance within cells.
In Vivo Imaging in Model Organisms
The same peptide-based sensors have been extended for use in in vivo imaging within model organisms such as zebrafish larvae . This application is crucial for understanding the biological functions of GSH in a living system, providing insights into how GSH levels affect organismal health and disease states.
Glyoxalase II Inhibition
N,S-BIS-FMOC-GLUTATHIONE acts as a potent inhibitor of glyoxalase II, an enzyme involved in the detoxification of methylglyoxal, a byproduct of glycolysis . This inhibition is significant for studying the enzyme’s role in various diseases, including cancer and diabetes, where glyoxalase system’s dysfunction is often observed.
Peptide Synthesis and Drug Development
The compound’s protective groups are instrumental in peptide synthesis, particularly in the creation of peptides that mimic the structure and function of naturally occurring peptides . This has implications for drug development, where synthesized peptides can act as therapeutic agents or as part of drug delivery systems.
Bioactive Peptide Research
N,S-BIS-FMOC-GLUTATHIONE is involved in the synthesis of bioactive peptides, which have a range of applications including antimicrobial, antihypertensive, and antioxidant activities . These peptides are crucial for developing new treatments and understanding the mechanisms of action of various bioactive compounds.
Self-Assembling Peptide Hydrogels
The compound has been used in the synthesis of self-supporting hydrogels based on Fmoc-derivatized cationic peptides . These hydrogels have potential applications in tissue engineering and regenerative medicine, as they can provide a scaffold for cell growth and tissue formation.
作用機序
Target of Action
N,S-Bis-Fmoc-Glutathione is a potent inhibitor of glyoxalase II . Glyoxalase II, also known as hydroxyacylglutathione hydrolase, is an enzyme that plays a crucial role in the detoxification of methylglyoxal, a byproduct of glycolysis .
Mode of Action
The compound interacts with glyoxalase II, inhibiting its function . The inhibition constant (Ki) value of N,S-Bis-Fmoc-Glutathione for glyoxalase II is 0.32 mM , indicating a strong interaction between the compound and its target.
Biochemical Pathways
By inhibiting glyoxalase II, N,S-Bis-Fmoc-Glutathione disrupts the glyoxalase system, a critical pathway involved in the detoxification of methylglyoxal . This disruption can lead to an accumulation of methylglyoxal, a reactive compound that can modify proteins and nucleic acids, potentially leading to cellular dysfunction .
Result of Action
The inhibition of glyoxalase II by N,S-Bis-Fmoc-Glutathione can lead to an increase in cellular levels of methylglyoxal, potentially causing cellular stress and dysfunction . .
特性
| { "Design of the Synthesis Pathway": "The synthesis of N,S-BIS-FMOC-GLUTATHIONE involves the protection of the amino and thiol groups of glutathione followed by coupling with FMOC-Cl to form the final product.", "Starting Materials": [ "Glutathione", "FMOC-Cl", "Triethylamine", "Methanol", "Diethyl ether", "Sodium bicarbonate", "Chloroform" ], "Reaction": [ "Glutathione is dissolved in methanol and triethylamine is added to adjust the pH to 8.5.", "FMOC-Cl is dissolved in chloroform and added dropwise to the glutathione solution with constant stirring.", "The reaction mixture is stirred for 2 hours at room temperature.", "The solvent is evaporated under reduced pressure and the residue is dissolved in diethyl ether.", "The organic layer is washed with sodium bicarbonate solution and dried over anhydrous sodium sulfate.", "The solvent is evaporated and the residue is purified by column chromatography to obtain the final product N,S-BIS-FMOC-GLUTATHIONE." ] } | |
CAS番号 |
149438-56-2 |
製品名 |
N,S-BIS-FMOC-GLUTATHIONE |
分子式 |
C40H37N3O10S |
分子量 |
751.807 |
IUPAC名 |
(4S)-5-[[(2R)-1-(carboxymethylamino)-3-(9H-fluoren-9-ylmethoxycarbonylsulfanyl)-1-oxopropan-2-yl]amino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C40H37N3O10S/c44-35(45)18-17-33(43-39(50)52-20-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)38(49)42-34(37(48)41-19-36(46)47)22-54-40(51)53-21-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,31-34H,17-22H2,(H,41,48)(H,42,49)(H,43,50)(H,44,45)(H,46,47)/t33-,34-/m0/s1 |
InChIキー |
RASUYODSPFXBSK-HEVIKAOCSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)NC(CSC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1,4-Dihydroimidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B589222.png)



![(E)-3-[3-Ethoxy-4-(phthalimidyl)anilino]-N-(3-chloro-4-fluorophenyl)-2-cyano-2-propenamide](/img/structure/B589231.png)

![(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589237.png)